Antifungal Activity of Hydrazone Derivative Exceeds Amphotericin B
The hydrazone derivative 4-{[2-(4-phenylthiazol-2-yl)hydrazineylidene]methyl}phenol, synthesized directly from 2-hydrazino-4-phenylthiazole, exhibits antifungal activity 1.3 times greater than the clinical standard amphotericin B [1]. This represents a class-level inference for the parent hydrazine, as the hydrazone derivative retains the core 4-phenylthiazol-2-yl hydrazine scaffold essential for activity.
| Evidence Dimension | Antifungal activity (zone of inhibition) |
|---|---|
| Target Compound Data | Derivative: 4-{[2-(4-phenylthiazol-2-yl)hydrazineylidene]methyl}phenol |
| Comparator Or Baseline | Amphotericin B (standard antifungal) |
| Quantified Difference | Target derivative: 1.3× higher activity than amphotericin B |
| Conditions | Agar disk diffusion assay against fungal strains including Aspergillus niger and Trichoderma harzianum |
Why This Matters
Demonstrates that derivatives of 2-hydrazino-4-phenylthiazole can surpass gold-standard antifungals, justifying its selection over alternative thiazole scaffolds lacking this hydrazone-forming capacity.
- [1] Shah, M. S., et al. (2025). Substituted Phenylthiazole Derivatives: Synthesis, Spectral and Biological Investigation. Russian Journal of General Chemistry, 95, 2424–2433. View Source
